Tilarginine hydrochloride
Overview
Description
Tilarginine hydrochloride, also known as L-N-monomethyl arginine (L-NMMA) or N(G)-monomethyl-L-arginine HCL, is a non-selective inhibitor of nitric oxide synthase (NOS). It has been investigated for the basic science, treatment, and diagnostic of Obesity, Type 2 Diabetes, Ocular Physiology, and Regional Blood Flow .
Molecular Structure Analysis
Tilarginine hydrochloride has a chemical formula of C7H17ClN4O2. Its average weight is 224.69 and its monoisotopic mass is 224.1040035 . It belongs to the class of organic compounds known as arginine and derivatives .Physical And Chemical Properties Analysis
Tilarginine hydrochloride is a small molecule with an average weight of 224.69 and a monoisotopic weight of 224.1040035. It has a chemical formula of C7H17ClN4O2 . Arginine and its salts are highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing viscosity of high concentration protein formulations .Scientific Research Applications
-
Scientific Field: Cardiovascular Diseases
- Summary of Application : Tilarginine hydrochloride has been investigated for its effectiveness in treating cardiovascular diseases such as hypertension, atherosclerosis, and coronary heart disease .
- Methods of Application : The application of Tilarginine hydrochloride in these cases often involves supplementation. The specific dosage and administration method may vary depending on the individual’s physiological reactivity and the specific disease being treated .
- Results or Outcomes : The review demonstrates a favorable effect of supplementation with L-arginine (a form of Tilarginine) and its application depending on mitochondrial oxidative phosphorylation processes and biochemical indices in groups of individuals with low and high capacity of adaptation to hypoxia .
-
Scientific Field: Obesity and Type 2 Diabetes
-
Scientific Field: Ocular Physiology
-
Scientific Field: Regional Blood Flow
-
Scientific Field: Hypoxia
- Summary of Application : Tilarginine hydrochloride has been investigated for its effectiveness in conditions associated with hypoxia .
- Methods of Application : The application of Tilarginine hydrochloride in these cases often involves supplementation. The specific dosage and administration method may vary depending on the individual’s physiological reactivity and the specific disease being treated .
- Results or Outcomes : The review demonstrates a favorable effect of supplementation with L-arginine (a form of Tilarginine) and its application depending on mitochondrial oxidative phosphorylation processes and biochemical indices in groups of individuals with low and high capacity of adaptation to hypoxia .
-
Scientific Field: Sports Medicine
-
Scientific Field: Neurological Disorders
-
Scientific Field: Immune System Disorders
properties
IUPAC Name |
(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-10-7(9)11-4-2-3-5(8)6(12)13;/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGXVJHXZUSLQC-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCCCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)NCCC[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166117 | |
Record name | 546C88 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tilarginine hydrochloride | |
CAS RN |
156706-47-7 | |
Record name | 546C88 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156706477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tilarginine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 546C88 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TILARGININE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MT60FH25O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.